N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a dihydropteridinyl moiety, and a sulfanylacetamide linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dihydropteridinyl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropteridinyl ring.
Introduction of the phenylethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable catalyst.
Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate compound.
Formation of the sulfanylacetamide linkage: This final step involves the reaction of the intermediate with thioacetic acid under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different overall structure and properties.
Disilane-bridged architectures: Compounds with unique electronic structures and photophysical properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a different core structure but similar functional groups.
Uniqueness
N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C22H18FN5O2S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18FN5O2S/c23-16-6-8-17(9-7-16)26-18(29)14-31-22-27-20-19(24-11-12-25-20)21(30)28(22)13-10-15-4-2-1-3-5-15/h1-9,11-12H,10,13-14H2,(H,26,29) |
InChI Key |
YCAQBTYSSWEUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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